N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a structurally complex piperidine derivative with a pyrimidine core substituted by a 1,2,4-triazole group at the 6-position and a pyrrolidinyl-pyridinylmethyl moiety at the 3-carboxamide position. This compound’s design leverages the pharmacological versatility of piperidine scaffolds, which are widely utilized in drug discovery due to their conformational flexibility and ability to interact with diverse biological targets . The triazole and pyrimidine groups may enhance binding affinity to enzymes or receptors, while the pyrrolidine-substituted pyridine could influence pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O/c32-22(25-12-17-5-6-24-19(10-17)29-7-1-2-8-29)18-4-3-9-30(13-18)20-11-21(27-15-26-20)31-16-23-14-28-31/h5-6,10-11,14-16,18H,1-4,7-9,12-13H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZLVJRXLWAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. Common synthetic routes might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Formation of the pyrimidine ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.
Formation of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The different ring systems can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic routes to ensure high yield and purity. This often involves:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification processes: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the nitrogen atoms in the triazole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that similar compounds with pyridine and triazole moieties exhibit significant antiviral properties, particularly against respiratory syncytial virus (RSV) and other human viruses. The mechanism often involves inhibition of viral fusion with host cell membranes, a critical step in viral replication .
Case Study: RSV Inhibition
In a study assessing non-nucleoside antiviral agents, compounds structurally related to N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide demonstrated promising activity against RSV clinical isolates, indicating the potential for further development as antiviral therapeutics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Initial assays conducted on the NCI-60 Human Tumor Cell Lines Screen revealed moderate cytostatic activity against various cancer types, including breast cancer and non-small-cell lung cancer (NSCLC). The highest inhibition growth percentage (IGP) was recorded for specific derivatives of the compound .
Table: Anticancer Activity Results
| Cell Line Type | Inhibition Growth Percentage (IGP) |
|---|---|
| Breast Cancer (MCF7) | 23% |
| Non-Small Cell Lung | Moderate Activity |
| Colon Cancer | Moderate Activity |
Target Interaction Studies
Studies have shown that compounds similar to this structure can selectively inhibit tyrosine kinases involved in oncogenic signaling pathways. This selective inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- GPCR Modulation : The target compound’s piperidine scaffold may confer activity similar to LAS-251, which shows a 4% advantage over other piperidine derivatives in binding to GPCR family A .
- Ion Channel Interactions : Unlike LAS-250, which exhibits 2–3× higher selectivity for voltage-gated ion channels, the triazole-pyrimidine substituent in the target compound could favor ligand-gated ion channel interactions .
Antifungal and Antimicrobial Activity
Piperidine derivatives generally outperform morpholine analogs in antifungal activity due to improved membrane penetration . The triazole group in the target compound may further enhance this effect, as triazoles are known for antifungal mechanisms (e.g., CYP450 inhibition) .
Anticoagulant and Cardiovascular Effects
While carbamoyl piperidine derivatives show potent antiplatelet activity , the target compound’s pyrimidine-triazole system may redirect its pharmacological profile toward kinase inhibition or antiviral activity, depending on substituent positioning.
Key Pharmacological Data
Structural Advantages
- The triazole-pyrimidine group may improve binding to kinases or viral proteases.
- The pyrrolidinyl-pyridinylmethyl substituent could reduce first-pass metabolism compared to simpler alkyl groups .
Biological Activity
N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide, with the CAS number 2415511-92-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.4 g/mol. The structure incorporates multiple heterocycles, including pyrrolidine, pyridine, and triazole rings, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2415511-92-9 |
| Molecular Formula | C18H21N5O |
| Molecular Weight | 323.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Common methods include the formation of the pyrrolidine and pyridine rings followed by their incorporation into the triazole-pyrimidine framework. Reaction conditions often require specific catalysts and controlled environments to optimize yield and purity .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A docking study revealed that related compounds bind effectively to Candida albicans lanosterol 14α-demethylase, demonstrating potential antifungal activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties through screening against various human tumor cell lines in the NCI-60 panel. Initial assays showed moderate cytostatic activity with an inhibition growth percent (IGP) of up to 23% against the MCF7 breast cancer cell line . This suggests that further optimization could enhance its efficacy as an anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The presence of the triazole moiety is particularly noteworthy as it may enhance binding affinity to target proteins through hydrogen bonding interactions, as observed in crystallographic studies .
Case Studies
Several case studies have explored the potential therapeutic applications of this compound:
- Antifungal Activity : A study demonstrated that derivatives of this compound showed promising results against fungal infections, particularly in inhibiting enzyme activity critical for fungal survival.
- Cancer Cell Line Screening : In vitro tests indicated that certain structural modifications enhanced selectivity and potency against specific cancer types, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts.
- Metabolic Stability : Investigations into metabolic stability revealed that modifications at specific positions on the molecule could improve resistance to enzymatic degradation while maintaining biological activity .
Q & A
Basic: What synthetic strategies are employed for constructing the piperidine-triazolylpyrimidine core of this compound?
Answer:
The synthesis involves multi-step strategies:
- Step 1: Formation of the triazolylpyrimidine moiety via nucleophilic substitution at the 4-position of pyrimidine, using 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Piperidine ring introduction through reductive amination or SN2 displacement. For example, coupling 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl chloride with piperidine-3-carboxamide derivatives in the presence of a palladium catalyst .
- Step 3: Functionalization of the pyrrolidinylpyridinylmethyl group via Buchwald–Hartwig amination or Mannich reactions, requiring precise pH control (pH 7–9) and anhydrous solvents .
Key Considerations:
- Reaction yields are optimized using microwave-assisted synthesis for time-sensitive steps .
- Intermediate purity is monitored via TLC (silica gel, ethyl acetate/hexane) before proceeding to subsequent steps .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
A combination of analytical techniques is employed:
- 1H/13C NMR: Assign peaks to specific protons and carbons (e.g., the pyrrolidine N-CH₂ protons appear at δ 2.8–3.2 ppm; triazole protons at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the piperidine and pyrrolidine rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
